molecular formula C11H16N4O2S B2790919 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide CAS No. 1796946-29-6

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide

Cat. No.: B2790919
CAS No.: 1796946-29-6
M. Wt: 268.34
InChI Key: WKMOAEOSGJRZBI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide has been found to interact with various enzymes and proteins. It has shown inhibitory activity against certain cell lines, suggesting potential interactions with key biomolecules

Cellular Effects

The compound has demonstrated cytotoxic activity against certain cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . This suggests that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not fully understood. Its inhibitory activity against certain cell lines suggests that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization at specific positions. One common synthetic route includes the condensation of 3-aminopyrazole with β-dicarbonyl compounds under acidic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold . Subsequent alkylation and sulfonamide formation steps are carried out to introduce the propyl and methanesulfonamide groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted sulfonamide derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanesulfonamide group enhances its solubility and potential for interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2S/c1-9-6-11-12-7-10(8-15(11)14-9)4-3-5-13-18(2,16)17/h6-8,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMOAEOSGJRZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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